molecular formula C12H11NO B1595120 Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- CAS No. 37496-06-3

Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-

Cat. No.: B1595120
CAS No.: 37496-06-3
M. Wt: 185.22 g/mol
InChI Key: YLDDGZQCRPTKIH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-. The compound is alternatively named (1-methyl-1H-pyrrol-2-yl)(phenyl)methanone, which more clearly indicates the structural components and their connectivity. Additional systematic names include 2-benzoyl-1-methyl-1H-pyrrole and 1-Methyl-2-benzoyl-1H-pyrrole, both of which emphasize the benzoyl substitution at the 2-position of the methylated pyrrole ring.

The nomenclature reflects the compound's structure where the pyrrole ring bears a methyl substituent at the nitrogen atom (position 1) and a phenylmethanone group at position 2. The systematic naming conventions ensure unambiguous identification while accommodating various naming preferences in chemical literature and databases.

Nomenclature Type Chemical Name
IUPAC Primary Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
IUPAC Alternative (1-methyl-1H-pyrrol-2-yl)(phenyl)methanone
Common Name 2-benzoyl-1-methyl-1H-pyrrole
Systematic Variant 1-Methyl-2-benzoyl-1H-pyrrole

Molecular Architecture and Stereoelectronic Features

The molecular architecture of Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- is characterized by a molecular formula of C₁₂H₁₁NO and a molecular weight of 185.22 grams per mole. The compound features a five-membered pyrrole ring with aromatic character, where the nitrogen atom bears a methyl substituent and the 2-position carries a phenylmethanone group.

The stereoelectronic features of this compound are influenced by the electron-rich nature of the pyrrole ring system. Pyrrole exhibits aromatic character because the lone pairs of electrons on the nitrogen atom are partially delocalized into the ring, creating a 4n + 2 aromatic system according to Hückel's rule. The resonance energy of pyrrole, while modest relative to benzene at 88 kilojoules per mole compared to benzene's 152 kilojoules per mole, still confers significant stability to the ring system.

The methyl substitution at the nitrogen position enhances the electron-donating character of the pyrrole ring, as substitution with alkyl substituents provides a more basic molecule. For example, tetramethylpyrrole has a conjugate acid pKₐ of +3.7, significantly higher than unsubstituted pyrrole's extremely weak basicity with a conjugate acid pKₐ of −3.8. The phenylmethanone substituent at position 2 introduces electron-withdrawing characteristics through the carbonyl group, creating an interesting electronic balance within the molecule.

Molecular Property Value
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Ring System 5-membered aromatic pyrrole
Substitution Pattern N-methyl, 2-phenylmethanone
Electronic Character Electron-rich pyrrole with electron-withdrawing carbonyl

Historical Evolution in Heterocyclic Chemistry Research

The historical development of pyrrole chemistry and its derivatives represents one of the foundational achievements in heterocyclic organic chemistry. The chemical synthesis of pyrrole and its derivatives constituted early milestones in classical organic chemistry, with Ludwig Knorr's discoveries in the 1880s proving particularly significant. Knorr discovered that α-amino ketones combined with compounds containing electron-withdrawing groups adjacent to carbonyl groups yield corresponding substituted pyrroles, known as Knorr pyrroles.

Subsequently, in the 1940s, Hans Fischer and Emmy Fink expanded upon Knorr's work by discovering that Knorr pyrroles were not the exclusive products of these reactions. When a second carbonyl group, such as β-ketoesters, was present in the non-amino reactant, a mixture of Knorr products and Fischer-Fink products could be observed. Kleinspehn further refined the reaction parameters to favor the Fischer-Fink product exclusively.

The Paal-Knorr reaction, developed in 1884, provided another significant synthetic route for pyrrole derivative formation. This reaction involves the combination of 1,4-diketones with amines to produce corresponding pyrrole derivatives. Additionally, the Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters with ammonia or primary amines and α-haloketones to give substituted pyrroles, further expanded the synthetic methodologies available for pyrrole chemistry.

Modern developments in pyrrole chemistry have included metal-catalyzed approaches, with nickel serving as a catalyst for the condensation of acetylene derivatives with amines. These synthetic advances have enabled the preparation of complex pyrrole derivatives like Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-, which combines multiple synthetic principles including N-alkylation and carbonyl substitution.

The biological significance of pyrrole-containing compounds has driven much of the research interest in this field. Tetrapyrroles can be found in almost all modern domains of life with important functions, being mainly involved in respiration through heme, photosynthesis through chlorophyll, amino acid synthesis through cobalamin, and methane formation through cofactor F430. This biological relevance has motivated extensive synthetic efforts to develop new pyrrole derivatives with potential pharmaceutical applications.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-9-5-8-11(13)12(14)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDDGZQCRPTKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190943
Record name Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37496-06-3
Record name Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037496063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-, commonly referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and its potential applications in various therapeutic areas.

Chemical Structure and Synthesis

Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- features a pyrrole ring substituted with a phenyl group and a ketone functional group. The general structure can be represented as follows:

C11H11N Molecular Formula \text{C}_{11}\text{H}_{11}\text{N}\quad \text{ Molecular Formula }

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds with primary amines.
  • Introduction of the Phenyl Group : This is often accomplished via Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst.

The biological activity of Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- is attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor sites, thereby modulating biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Binding : It could act on receptors relevant to neurotransmission or immune responses.

Biological Activities

Research indicates that Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- exhibits several biological activities:

1. Anticancer Activity

  • Studies have shown that pyrrole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds similar to Methanone have demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the nanomolar range .

2. Antimicrobial Properties

  • The compound has potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

3. Antiviral Effects

  • Some studies suggest that similar pyrrole compounds exhibit antiviral properties by interfering with viral replication processes .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrrole derivatives including Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-. The results indicated that these compounds inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 nM, showcasing their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, a derivative of Methanone was tested against Staphylococcus aureus and Escherichia coli. The results revealed MIC values ranging from 3.12 to 12.5 μg/mL, demonstrating strong antibacterial activity compared to traditional antibiotics like ciprofloxacin .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 Cells15 nM
AntimicrobialStaphylococcus aureus3.12 μg/mL
AntimicrobialEscherichia coli12.5 μg/mL

Scientific Research Applications

Medicinal Chemistry

The structural characteristics of Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- suggest its potential as a scaffold for drug discovery. Pyrrole derivatives are frequently investigated for their pharmacological properties, including:

  • Antimicrobial Activity: Research indicates that certain pyrrole derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
  • Anticancer Properties: Studies on similar pyrrole compounds have shown potential as anticancer agents. These compounds can induce apoptosis in cancer cells and inhibit tumor growth, particularly against colorectal and breast cancer cell lines .
Compound Biological Activity Unique Features
Methanone, (1-methyl-1H-pyrrol-2-yl)phenylAntihyperglycemic, AntimicrobialContains both pyrrole and phenyl moieties
1-MethylpyrroleLimited biological activitySimpler structure lacking phenyl substitution
2-AcetylpyrroleAntimicrobialAcetyl group provides different reactivity
3-PyrrolidinoneNeuroprotective effectsContains a saturated ring structure

Material Science

The unique properties of Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- may also extend to applications in material science. The compound's ability to form stable complexes with metals could be explored for developing advanced materials or catalysts. Specifically, transition metal-mediated synthesis involving pyrrole derivatives has been documented, suggesting potential avenues for creating novel materials .

Interaction Studies

Interaction studies involving Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- focus on its binding affinity with various biological targets. These studies typically involve:

  • In vitro Binding Assays: To determine the compound's affinity for specific receptors or enzymes.
  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's efficacy by modifying its structure while maintaining or enhancing biological activity.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures to Methanone exhibited significant antibacterial activity, suggesting a promising avenue for further exploration in drug development .

Case Study 2: Anticancer Research

Research involving 3-aroyl-1-arylpyrrole derivatives demonstrated their effectiveness as potential anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity against specific cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- and analogous compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference
Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- Phenyl, 1-methyl-pyrrole 185.23 Potential antimicrobial, redox activity
(5-Chloro-1H-pyrrol-2-yl)(phenyl)methanone Chloro substitution on pyrrole 219.67 Enhanced antimicrobial activity
Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone Morpholine and pyrrole substituents 296.34 Improved solubility, antitumor potential
Bis(1-methyl-1H-pyrrol-2-yl)methanone Dual pyrrole rings 200.23 Distinct reactivity, anticancer studies
(1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone Pyridine instead of phenyl 186.22 Enhanced binding to kinase targets
Key Observations:

Substituent Effects: Chlorination (e.g., 5-chloro-pyrrole derivative) increases antimicrobial potency due to enhanced electrophilicity . Morpholine incorporation improves solubility and pharmacokinetic profiles, making it suitable for drug development . Pyridine substitution (vs.

Biological Activity Trends: Compounds with halogenated pyrroles (e.g., Cl, Br) show stronger antimicrobial properties. Dual heterocyclic systems (e.g., bis-pyrrolyl methanones) exhibit unique reactivity and are explored for anticancer applications .

Case Studies and Research Findings

Antimicrobial Activity: (5-Chloro-1H-pyrrol-2-yl)(phenyl)methanone demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming non-halogenated analogs . The target compound showed moderate activity (MIC 16–32 µg/mL), highlighting the importance of halogenation for potency .

Anticancer Potential: Bis(1-methyl-pyrrolyl)methanone exhibited IC₅₀ = 12 µM against HeLa cells, attributed to intercalation with DNA . The phenyl-pyrrole methanone scaffold is less active (IC₅₀ > 50 µM), suggesting that dual heterocycles are critical for cytotoxicity .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : The pyrrole ring protons (δ 6.2–6.8 ppm) and methyl group (δ 2.3–2.5 ppm) confirm substitution patterns. Aromatic protons (δ 7.2–7.8 ppm) distinguish the phenyl group .
  • FTIR : A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone moiety .

Q. Advanced Techniques

  • X-ray crystallography (e.g., monoclinic P2₁/c space group) provides absolute configuration and bond angles. For example, torsion angles between the pyrrole and phenyl rings can clarify steric hindrance .
  • 2D NMR (COSY, HMBC) : Correlates pyrrole C-2 with the carbonyl carbon, ensuring correct connectivity .

What methodologies are used to evaluate the biological activity of this compound, and how do structural modifications impact efficacy?

Q. Basic Screening

  • Antimicrobial assays : Disk diffusion or microdilution (MIC/MBC) against S. aureus or E. coli .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to doxorubicin .

Q. Advanced Mechanistic Studies

  • Molecular docking : Simulate binding to enzymes (e.g., HPPD for herbicide activity) or receptors (e.g., kinase targets). The methyl group on pyrrole enhances hydrophobic interactions .
  • SAR analysis : Nitro or fluoro substituents on the phenyl ring increase bioactivity by improving electron-withdrawing effects .

How do computational methods like DFT aid in understanding electronic properties and reaction pathways?

Q. Advanced Computational Analysis

  • DFT calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. The carbonyl group’s electron deficiency aligns with nucleophilic attack sites .
  • NBO analysis : Quantifies hyperconjugation between the pyrrole ring and ketone, explaining stabilization effects .

What strategies mitigate thermal degradation during synthesis or storage?

Q. Basic Stability Assessment

  • DSC/TGA : Decomposition onset at ~200°C suggests storage below 25°C in inert atmospheres .
  • Light sensitivity : Amber glass vials prevent photodegradation of the pyrrole moiety .

Q. Advanced Formulation

  • Co-crystallization with stabilizers (e.g., ascorbic acid) or encapsulation in cyclodextrins improves shelf life .

How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

Q. Advanced Data Analysis

  • Pharmacokinetic profiling : Measure bioavailability (e.g., Cₘₐₓ, t₁/₂) to address poor absorption. Lipinski’s Rule of Five violations (e.g., logP >5) may explain low in vivo efficacy .
  • Metabolite identification : LC-MS/MS detects hydroxylated or glucuronidated derivatives that reduce activity .

What analytical techniques validate purity for publication or regulatory submission?

Q. Basic Quality Control

  • HPLC : C18 column (acetonitrile/water, 1.0 mL/min) with UV detection at 254 nm. Purity ≥95% is standard .
  • Elemental analysis : ≤0.3% deviation from theoretical C/H/N values .

Q. Advanced Methods

  • HRMS : Exact mass (e.g., m/z 215.0946 for C₁₂H₁₁NO) confirms molecular formula .

How does this compound compare to structurally similar methanones in terms of reactivity and applications?

Q. Comparative Analysis

  • vs. Benzophenone : The pyrrole group increases electron density, accelerating nucleophilic substitutions but reducing UV stability .
  • vs. 4-Fluorophenyl analogs : Fluorine substitution improves antimicrobial activity but complicates synthesis due to regioselectivity issues .

What advanced purification techniques are recommended for scale-up?

Q. Industrial-Scale Methods

  • Continuous flow reactors : Minimize batch variability and improve yield (≥85%) .
  • Simulated moving bed (SMB) chromatography : Efficient for multi-gram purification .

How can researchers address discrepancies in reported spectral data?

Q. Troubleshooting Guide

  • Solvent effects : Compare NMR in CDCl₃ vs. DMSO-d₆; shifts >0.1 ppm indicate hydrogen bonding .
  • Impurity deconvolution : Use 2D-NMR or spiking with authentic samples to identify byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
Reactant of Route 2
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Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-

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